molecular formula C10H10Br2O2 B1499088 METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE CAS No. 219554-66-2

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE

Cat. No.: B1499088
CAS No.: 219554-66-2
M. Wt: 321.99 g/mol
InChI Key: YRZAFKNONVRFNF-UHFFFAOYSA-N
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Description

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of propanoic acid and contains two bromine atoms, making it a brominated ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE can be synthesized through several methods. One common approach involves the bromination of methyl 3-(4-bromophenyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of methyl 2-bromo-3-(4-bromophenyl)propanoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(4-bromophenyl)propanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound make it a versatile intermediate for forming carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-BROMO-3-(4-BROMO-PHENYL)-PROPIONATE is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a valuable intermediate for various synthetic applications. Its structure allows for diverse chemical transformations, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

methyl 2-bromo-3-(4-bromophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZAFKNONVRFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656508
Record name Methyl 2-bromo-3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219554-66-2
Record name Methyl 2-bromo-3-(4-bromophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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